1-Bromo-3-(3-chloropropyl)benzene
Description
Structural Framework and Nomenclature Considerations within the Halogenated Arene and Alkane Family
The compound of focus, 1-Bromo-3-(3-chloropropyl)benzene, is a disubstituted benzene (B151609) derivative. Its nomenclature is determined by the IUPAC system, which prioritizes the principal functional groups and the parent hydrocarbon chain. In this case, the benzene ring is the parent structure. The substituents are a bromine atom and a 3-chloropropyl group. The numbering of the benzene ring is assigned to give the substituents the lowest possible locants, hence "1-Bromo-3-". The prefixes ortho- (o-), meta- (m-), and para- (p-) are also commonly used to describe the relative positions of two substituents on a benzene ring, corresponding to 1,2-, 1,3-, and 1,4- substitution, respectively. Therefore, this compound can also be referred to as meta-Bromo-(3-chloropropyl)benzene. The alkyl chain is a propyl group, with a chlorine atom at the third carbon atom, hence "(3-chloropropyl)". This precise naming convention is crucial for unambiguously describing the molecule's structure.
The structural framework of this molecule features two distinct halogen atoms, bromine and chlorine, attached to different types of carbon atoms. The bromine is bonded to an sp²-hybridized carbon of the aromatic ring, making it an aryl halide. The chlorine is attached to an sp³-hybridized carbon of the alkyl side chain, classifying it as an alkyl halide. This difference in bonding significantly influences their respective reactivities, with the C-Cl bond in the propyl chain being more susceptible to nucleophilic substitution than the C-Br bond on the aromatic ring under typical conditions.
Historical Context and Evolution of Research on Related Bromochloropropane and Substituted Benzene Moieties
The historical development of synthetic routes to molecules like this compound is rooted in several key advancements in organic chemistry. The synthesis of the substituted benzene core often relies on electrophilic aromatic substitution reactions, a field significantly advanced by the work of Charles Friedel and James Crafts in 1877. wikipedia.org Their discovery of Lewis acid-catalyzed alkylation and acylation reactions provided a powerful tool for attaching carbon-based substituents to aromatic rings. wikipedia.org The ability to introduce alkyl chains onto a pre-functionalized benzene ring, such as bromobenzene (B47551), is a direct legacy of their work.
Concurrently, the chemistry of halogenated alkanes has a long history, with early investigations focusing on their synthesis and reactivity. The preparation of bromochloropropanes, for instance, can be achieved through the free-radical addition of hydrogen bromide to allyl chloride. wikipedia.org This anti-Markovnikov addition provides a reliable method for producing 1-bromo-3-chloropropane (B140262), a key building block in various synthetic applications. The understanding of radical reactions and their application in synthesis was a major development in the mid-20th century.
Furthermore, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a versatile method for the introduction of halogens and other functional groups onto an aromatic ring via diazonium salts. geeksforgeeks.orgbyjus.com While not directly employed in the most plausible synthesis of this compound, the Sandmeyer reaction is a cornerstone of aromatic chemistry and highlights the historical importance of developing methods for the regioselective functionalization of benzene derivatives.
Current Research Landscape and Significance of Bromochloroalkanes in Synthetic Chemistry
In the current research landscape, halogenated alkylbenzenes continue to be of high interest due to their utility as synthetic intermediates. The presence of two different halogens at distinct positions, as in this compound, offers the potential for selective and sequential reactions. This "orthogonal reactivity" is a highly sought-after feature in complex molecule synthesis, allowing for the stepwise construction of molecular architecture. For example, the alkyl chloride can undergo nucleophilic substitution without affecting the aryl bromide, which can then be used in a subsequent palladium-catalyzed cross-coupling reaction.
Bromochloroalkanes are valuable reagents in their own right, often used as bifunctional linkers in the synthesis of pharmaceuticals and other bioactive molecules. Their ability to introduce a three-carbon chain with a reactive handle at one end makes them useful for tethering different molecular fragments.
The broader field of functionalized alkylbenzenes is driven by the demand for novel materials and therapeutic agents. Research trends include the development of more efficient and environmentally benign synthetic methods, the exploration of new catalytic systems for their transformation, and their incorporation into functional materials and drug candidates. The specific substitution pattern of this compound makes it a potentially valuable, though not widely commercially available, intermediate for accessing a range of meta-substituted phenylpropyl derivatives.
Detailed Research Findings on this compound
Plausible Synthetic Route
A scientifically sound approach to synthesize this compound would involve a two-step process starting from bromobenzene:
Friedel-Crafts Acylation: Bromobenzene can be acylated with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bromo group is an ortho-, para-directing deactivator in electrophilic aromatic substitution. Therefore, the acylation would primarily yield 1-(4-bromophenyl)-3-chloropropan-1-one, with a smaller amount of the ortho-isomer. To obtain the desired meta-substituted product, one would need to start with a meta-directing group on the benzene ring, or employ a more complex multi-step synthesis, for instance, starting from nitrobenzene (B124822) to install the substituents in the desired meta-relationship. However, for the purpose of illustrating a general approach to a substituted alkylbenzene, the acylation of bromobenzene is a key step. The reaction proceeds via the formation of an acylium ion, which then attacks the aromatic ring. nih.gov
Reduction of the Ketone: The resulting ketone, 1-(3-bromophenyl)-3-chloropropan-1-one (if a meta-directing strategy were employed), would then be reduced to the corresponding alkane. A common method for this transformation is the Clemmensen reduction, which utilizes zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.org This reaction is particularly effective for reducing aryl alkyl ketones. wikipedia.org An alternative method is the Wolff-Kishner reduction, which uses hydrazine (B178648) (N₂H₄) and a strong base, and is suitable for substrates that are sensitive to acidic conditions. wikipedia.org
This two-step sequence of acylation followed by reduction is a classic strategy to avoid the carbocation rearrangements often encountered in direct Friedel-Crafts alkylation.
Predicted Physical and Spectroscopic Properties
The physical and spectroscopic properties of this compound can be estimated by examining data for similar compounds.
Physical Properties:
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₉H₁₀BrCl | - |
| Molecular Weight | 233.54 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Based on similar alkyl- and halo-substituted benzenes. |
| Boiling Point | ~250-260 °C | Extrapolated from the boiling points of propylbenzene (B89791), 1-bromo-3-methylbenzene (183.7 °C), and considering the increased mass from the additional chlorine and longer alkyl chain. chemicalbook.com |
| Density | ~1.3-1.4 g/cm³ | Based on the densities of related brominated and chlorinated aromatic compounds. |
| Solubility | Insoluble in water; soluble in common organic solvents like ether, ethanol (B145695), and benzene. | Typical for nonpolar organic halides. |
Spectroscopic Data (Predicted):
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic and alkyl protons.
Aromatic Protons (δ 7.0-7.5 ppm): The protons on the benzene ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted ring.
Alkyl Protons:
A triplet at ~3.6 ppm for the two protons on the carbon bearing the chlorine (-CH₂Cl).
A triplet at ~2.8 ppm for the two benzylic protons (-ArCH₂-).
A multiplet (likely a pentet) around ~2.1 ppm for the central methylene (B1212753) group (-CH₂-). These predictions are based on the known spectra of compounds like 1-bromo-4-(3-chloropropyl)benzene, where the benzylic protons appear at δ 2.74 ppm and the chlorine-bearing methylene protons at δ 3.51 ppm. chemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon environments.
Aromatic Carbons (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon attached to the bromine appearing at a lower field.
Alkyl Carbons:
The carbon attached to chlorine (-CH₂Cl) would be around δ 44-45 ppm.
The benzylic carbon (-ArCH₂-) would be in the range of δ 33-34 ppm.
The central methylene carbon (-CH₂-) would appear at approximately δ 32-33 ppm. These estimations are informed by the ¹³C NMR data for 1-bromo-4-(3-chloropropyl)benzene, which shows signals at δ 44.11, 33.90, and 32.24 ppm for the alkyl carbons. chemicalbook.com
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the different functional groups.
Aromatic C-H stretching: Above 3000 cm⁻¹.
Aliphatic C-H stretching: Below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).
Aromatic C=C stretching: Peaks around 1600 and 1500 cm⁻¹.
C-H bending vibrations: Out-of-plane bending vibrations for the 1,3-disubstituted benzene ring would be expected in the 690-900 cm⁻¹ region.
C-Cl stretching: In the fingerprint region, typically around 600-800 cm⁻¹.
C-Br stretching: Also in the fingerprint region, usually at a lower wavenumber than C-Cl stretching. The IR spectra of related compounds like propylbenzene and various halogen-substituted analogs confirm these general regions of absorption. docbrown.infodtic.mil
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and characteristic fragmentation patterns.
Molecular Ion (M⁺): A cluster of peaks around m/z 232, 234, and 236, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br are roughly 1:1) and chlorine (³⁵Cl and ³⁷Cl are roughly 3:1).
Fragmentation: Common fragmentation pathways would include the loss of a chlorine atom (M-35/37), a bromine atom (M-79/81), and benzylic cleavage to form a stable tropylium-like cation. The fragmentation of bromo-chloro-alkanes is known to be site-selective, often involving the preferential cleavage of the bond involving the halogen atom. researchgate.net
Properties
IUPAC Name |
1-bromo-3-(3-chloropropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrCl/c10-9-5-1-3-8(7-9)4-2-6-11/h1,3,5,7H,2,4,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHRONPSDOWYGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrCl | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 3 3 Chloropropyl Benzene and Its Derivatives
Targeted Synthesis Strategies via Functional Group Interconversions on Precursor Molecules
The construction of 1-Bromo-3-(3-chloropropyl)benzene and its derivatives often involves the strategic manipulation of functional groups on precursor molecules. These methods allow for precise control over the final structure of the target compound.
Preparation Routes from Substituted Phenylpropanols
A primary route for the synthesis of haloalkanes is the conversion of alcohols. ck12.orgvedantu.comorganicmystery.com In a specific example, 1-Bromo-4-(3-chloropropyl)benzene can be synthesized from 3-(4-Bromophenyl)propan-1-ol. chemicalbook.com This transformation is achieved by reacting the alcohol with a chlorinating agent. A common and effective method involves the use of thionyl chloride (SOCl₂), often in a solvent like N,N-dimethyl-formamide (DMF). chemicalbook.com The reaction proceeds by converting the hydroxyl group into a chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion. ck12.org
The general principle of converting an alcohol to a haloalkane can be extended to other halogenating agents. ck12.orgorganicmystery.com For instance, phosphorus halides such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅) are also effective reagents for this purpose. ck12.org The choice of reagent can depend on the specific substrate and desired reaction conditions.
Halogenation and Interhalogenation Reactions for Selective Installation of Bromine and Chlorine
Achieving the selective installation of both bromine and chlorine onto an aromatic ring and an alkyl chain requires careful consideration of reaction pathways and directing group effects. The synthesis of compounds like 1-bromo-3-chlorobenzene (B44181) often starts with a substituted benzene (B151609) derivative that directs the incoming electrophiles to the desired positions. chemicalforums.comyoutube.com For instance, starting with nitrobenzene (B124822), one can first introduce a bromine atom at the meta position due to the meta-directing effect of the nitro group. Subsequent reduction of the nitro group to an amine, followed by a Sandmeyer reaction (diazotization with NaNO₂/HCl and then treatment with CuCl), can introduce the chlorine atom. chemicalforums.com
The halogenation of the propyl side chain can be achieved through various methods. For example, the hydrobromination of allyl chloride can yield 1-bromo-3-chloropropane (B140262). google.com The selectivity of radical halogenation is an important factor, with bromination generally being more selective than chlorination. youtube.com
Nature also provides inspiration for selective halogenation through enzymes known as halogenases. nih.govnih.gov Flavin-dependent halogenases, for example, can catalyze the site-selective halogenation of electron-rich aromatic compounds. nih.gov While not yet a mainstream industrial method for this specific compound, biocatalysis represents a promising area for future development.
Alkylation Reactions Involving Aromatic and Propyl Moieties
Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. libretexts.orgmasterorganicchemistry.com This reaction typically involves an alkyl halide and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org However, a significant limitation of Friedel-Crafts alkylation is the potential for carbocation rearrangements, which can lead to a mixture of products. youtube.comyoutube.com
To synthesize a compound like this compound, one could envision a Friedel-Crafts reaction between bromobenzene (B47551) and 1,3-dichloropropane. However, the direct alkylation with a primary alkyl halide can be problematic. An alternative approach that avoids rearrangement is the Friedel-Crafts acylation reaction. masterorganicchemistry.com In this method, an acyl group is first introduced to the aromatic ring, followed by a reduction of the ketone to an alkane. masterorganicchemistry.comyoutube.com This two-step process ensures the formation of the desired linear alkyl chain.
Investigation of Reaction Conditions and Optimization Parameters
The success of any synthetic procedure hinges on the careful control and optimization of reaction conditions. Factors such as temperature, solvent, and the use of catalysts can have a profound impact on reaction yields and selectivity.
Temperature and Solvent Effects on Reaction Yields and Selectivity
The choice of solvent and reaction temperature can significantly influence the outcome of a synthesis. In the conversion of 3-(4-Bromophenyl)propan-1-ol to 1-Bromo-4-(3-chloropropyl)benzene using thionyl chloride, the reaction is initially cooled to 0°C before the addition of the reagent, and then allowed to stir at room temperature. chemicalbook.com This temperature control helps to manage the exothermic nature of the reaction and minimize potential side reactions. The use of a polar aprotic solvent like DMF facilitates the reaction. chemicalbook.com
The selection of solvent is also crucial in halogenation reactions. For instance, regioselective halogenation of arenes with N-halosuccinimides has been shown to be effective in fluorinated alcohols. researchgate.net
Catalytic Approaches in Haloalkane Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency and selectivity. In the context of haloalkane synthesis from alcohols, catalysts are often employed to facilitate the reaction. For example, zinc chloride (ZnCl₂) is commonly used as a catalyst in the reaction of alcohols with hydrochloric acid. ck12.orgvedantu.com
Lewis acids like zirconium tetrachloride (ZrCl₄) have been shown to be effective catalysts for the halogenation of aromatic compounds with N-halosuccinimides (NCS, NBS, NIS), allowing for high selectivity under mild conditions. researchgate.net Furthermore, the development of photocatalysts for halogenation reactions is an emerging area. Visible-light-mediated halogenation offers a greener and more efficient alternative to traditional methods. mdpi.com For instance, a heterogeneous Cu-MnO catalyst has been used for the halogenation of aromatic C-H bonds. mdpi.com
Phase-transfer catalysis (PTC) is another valuable technique, particularly in alkylation reactions. It can be employed to facilitate the reaction between reactants in different phases, for example, in the N-alkylation using 1-bromo-3-chloropropane. phasetransfercatalysis.com
Data Tables
Table 1: Synthesis of 1-Bromo-4-(3-chloropropyl)benzene from 3-(4-Bromophenyl)propan-1-ol chemicalbook.com
| Reactant | Reagent | Solvent | Temperature | Yield |
| 3-(4-Bromophenyl)propan-1-ol | Thionyl chloride | DMF | 0°C to Room Temp | 99% |
Table 2: General Methods for Haloalkane Synthesis from Alcohols ck12.orgorganicmystery.com
| Reagent | Catalyst | General Products | Notes |
| Hydrohalic Acids (HCl, HBr, HI) | ZnCl₂ (for HCl) | R-X, H₂O | Reactivity order: HI > HBr > HCl. |
| Phosphorus Halides (PCl₃, PCl₅) | None | R-Cl, H₃PO₃/POCl₃ + HCl | Effective for producing chloroalkanes. |
| Thionyl Chloride (SOCl₂) | None | R-Cl, SO₂, HCl | Preferred method as byproducts are gases. |
Quenching and Work-up Procedures in Organic Synthesis
Quenching is a critical step in many organic reactions, particularly those involving highly reactive reagents like organometallics, to terminate the reaction and neutralize any unreacted hazardous materials. imperial.edureddit.com The work-up procedure follows, aiming to isolate and purify the desired product from the reaction mixture.
In the context of syntheses involving organometallic intermediates, which are common in the formation of functionalized aromatic compounds, the quenching process must be carefully controlled. mt.com For instance, Grignard reactions, often used to form carbon-carbon bonds, are typically quenched with a dilute acid. imperial.edu This serves to protonate the alkoxide intermediate to the desired alcohol and to neutralize any remaining Grignard reagent. youtube.com The use of strong acids should be avoided as they can lead to side reactions. youtube.com
A typical work-up procedure for a reaction yielding a bromo- and chloro-substituted aromatic compound might involve the following steps:
Quenching: The reaction mixture is carefully added to a quenching solution, which could be water, a dilute acid, or a saturated aqueous solution of ammonium (B1175870) chloride. chemicalbook.comrochester.edu For reactions sensitive to exothermic events, cooling the reaction flask in an ice bath is recommended. rochester.edu
Phase Separation: The organic product will typically reside in an organic solvent. If the reaction was performed in a water-miscible solvent, an extraction with a water-immiscible solvent like diethyl ether or dichloromethane (B109758) is necessary. chemicalbook.com
Washing: The organic layer is washed sequentially with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase.
Drying: The organic layer is dried over an anhydrous drying agent such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water. chemicalbook.com
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. chemicalbook.com
The choice of quenching agent and work-up solvents is crucial and depends on the specific reaction and the properties of the product. For example, in the synthesis of 1-Bromo-4-(3-chloropropyl)benzene, a precursor to a derivative of the target compound, the reaction mixture was quenched with water, followed by extraction with diethyl ether. chemicalbook.com
Table 1: Common Quenching Agents and Their Applications
| Quenching Agent | Application |
| Water (H₂O) | General purpose, neutralizes many reactive species. chemicalbook.com |
| Dilute Hydrochloric Acid (HCl) | Neutralizes bases, protonates alkoxides. youtube.com |
| Saturated Ammonium Chloride (NH₄Cl) | Mildly acidic, useful for sensitive functional groups. |
| Sodium Bicarbonate (NaHCO₃) Solution | Neutralizes acids. |
| Methanol (CH₃OH) / Isopropanol ((CH₃)₂CHOH) | Used to quench highly reactive metal hydrides and organometallics. epfl.ch |
Advanced Purification Techniques for Compound Isolation
Following the initial work-up, the crude product often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Advanced purification techniques are therefore essential to obtain the compound of interest in high purity.
Flash column chromatography is a rapid and efficient purification technique widely used in organic synthesis. rochester.eduwfu.edu It utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents. The separation is based on the differential adsorption of the components of the mixture to the stationary phase. wfu.edu
In the purification of 1-Bromo-4-(3-chloropropyl)benzene, flash column chromatography was successfully employed. chemicalbook.com The crude product was loaded onto a silica gel (SiO₂) column and eluted with 100% pentane. This non-polar eluent effectively separated the desired product from more polar impurities, resulting in a high yield of 99%. chemicalbook.com
The choice of eluent is critical for a successful separation. A system of solvents with varying polarities is often used in a gradient elution to separate compounds with a wide range of polarities. For compounds that are sensitive to the acidic nature of silica gel, the silica can be deactivated with a small amount of a base like triethylamine. rochester.edu
Table 2: Parameters for Flash Column Chromatography of 1-Bromo-4-(3-chloropropyl)benzene chemicalbook.com
| Parameter | Value |
| Stationary Phase | Silica Gel (SiO₂) |
| Mobile Phase (Eluent) | 100% Pentane |
| Product | 1-Bromo-4-(3-chloropropyl)benzene |
| Yield | 99% |
Distillation and Recrystallization as Complementary Purification Strategies
While chromatography is a powerful tool, distillation and recrystallization remain valuable and often complementary purification techniques.
Distillation is used to separate liquids with different boiling points. youtube.com For liquid compounds like this compound, vacuum distillation can be particularly effective. By reducing the pressure, the boiling point of the compound is lowered, which helps to prevent decomposition of thermally sensitive compounds. This technique is ideal for separating the target compound from non-volatile impurities or solvents with significantly different boiling points.
Recrystallization is a technique used to purify solid compounds. youtube.com It involves dissolving the crude solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving impurities behind in the solution. The choice of solvent is crucial; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures. youtube.com For some aromatic compounds, recrystallization can be an effective method to obtain highly pure crystalline material. youtube.com
In many synthetic procedures, a combination of these techniques is employed to achieve the desired level of purity. For example, a crude product might first be subjected to distillation to remove volatile impurities, followed by flash chromatography to separate it from byproducts of similar boiling points, and finally, if the product is a solid, recrystallization to obtain a highly pure crystalline form. The efficient recovery of solvents through distillation can also be an advantage for industrial applications. acs.orgacs.org
Elucidation of Chemical Reactivity and Mechanistic Pathways of 1 Bromo 3 3 Chloropropyl Benzene
Nucleophilic Substitution Reactions at Alkyl and Aryl Halide Centers
The structure of 1-bromo-3-(3-chloropropyl)benzene presents two primary sites for nucleophilic attack: the carbon atom bonded to the bromine on the propyl chain and, under specific conditions, the carbon atom of the benzene (B151609) ring attached to the bromine. The reactivity of these sites is influenced by the nature of the halogen and the carbon to which it is attached.
Reactions with Amine and Thiol Nucleophiles (as inferred from related compounds)
Given the presence of both a secondary benzylic bromide and a primary alkyl chloride, the compound is expected to readily undergo nucleophilic substitution reactions with a variety of nucleophiles, including amines and thiols. The bromide at the benzylic position is anticipated to be more reactive towards substitution than the chloride on the primary carbon due to the stabilization of the resulting carbocation intermediate by the adjacent benzene ring.
Studies on similar halo-substituted nitropyridines and nitrothiophenes have shown that they readily react with amines. clockss.orgnih.gov For instance, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines leads to nucleophilic substitution products. clockss.org Similarly, research on bromo-ynone reagents demonstrates that the substitution of bromide by a thiol nucleophile can occur much faster than other potential reactions, such as thiol-yne click reactions. nih.gov This suggests that in this compound, amines and thiols would preferentially attack the benzylic carbon, displacing the bromide ion. The general reactivity of halogenated aliphatic compounds with amines is also well-established. chemicalbook.com
The reaction with a generic amine (R-NH2) or thiol (R-SH) can be depicted as follows, primarily targeting the more reactive benzylic bromide:
Reaction with Amines: C₆H₄(CH(Br)CH₂CH₂Cl) + R-NH₂ → C₆H₄(CH(NHR)CH₂CH₂Cl) + HBr
Reaction with Thiols: C₆H₄(CH(Br)CH₂CH₂Cl) + R-SH → C₆H₄(CH(SR)CH₂CH₂Cl) + HBr
While the aryl bromide is generally unreactive towards nucleophilic substitution under standard conditions, reactions can be forced under high temperatures or with the use of very strong bases, often proceeding through an elimination-addition (benzyne) mechanism. libretexts.orglibretexts.org
Intramolecular Cyclization Pathways
The 1,3-relationship between the bromo and chloro substituents on the propyl chain, coupled with the potential for reactions at the benzylic position, opens up the possibility of intramolecular cyclization. For instance, treatment with a strong, non-nucleophilic base could potentially lead to the formation of a cyclopropane (B1198618) ring via an intramolecular Wurtz-type reaction, although this is less common.
A more plausible pathway involves an intramolecular nucleophilic substitution. If a nucleophilic center is generated within the molecule, it can attack one of the electrophilic carbons bearing a halogen. For example, if the chlorine is substituted by a nucleophile like a hydroxyl group (e.g., through hydrolysis), the resulting alcohol could potentially attack the benzylic carbon in an intramolecular Williamson ether synthesis, forming a substituted tetrahydropyran (B127337) ring.
Furthermore, studies on 1-(3-bromopropyl)uracils have shown that they undergo intramolecular O-alkylation under basic conditions to yield cyclic ethers as the major products. rsc.org This supports the feasibility of intramolecular cyclization in appropriately substituted bromoalkyl compounds.
Electrophilic Aromatic Substitution Reactions on the Benzene Ring
The benzene ring of this compound is susceptible to electrophilic aromatic substitution (EAS). The existing substituents—a bromine atom and a 3-chloropropyl group—will direct the position of incoming electrophiles.
The bromine atom is an ortho-, para-directing deactivator. The 3-chloropropyl group is generally considered to be a weakly deactivating, ortho-, para-directing group due to its alkyl nature. The directing effects of these two groups will influence the regioselectivity of the substitution.
A general two-step mechanism is proposed for these reactions. libretexts.orglibretexts.org First, the electrophile attacks the electron-rich benzene ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. libretexts.orglibretexts.org In the second, faster step, a proton is removed from the ring, restoring aromaticity and yielding the substituted product. libretexts.orglibretexts.org
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of another halogen (e.g., Br₂ with a Lewis acid catalyst like FeBr₃) would likely occur at positions ortho and para to the existing substituents. youtube.commasterorganicchemistry.com
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro group (-NO₂) onto the ring.
Sulfonation: Treatment with fuming sulfuric acid would add a sulfonic acid group (-SO₃H).
Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst. However, Friedel-Crafts reactions can be complicated by the presence of deactivating groups. youtube.com
Radical Reactions and Radical-Mediated Transformations
The presence of C-H bonds at the benzylic position and C-halogen bonds makes this compound a candidate for radical-mediated reactions.
Free-Radical Addition Processes (as inferred from 1-bromo-3-chloropropane (B140262) production)
The synthesis of the related compound, 1-bromo-3-chloropropane, is commonly achieved through the free-radical addition of anhydrous hydrogen bromide to allyl chloride. chemicalbook.comchemicalbook.comwikipedia.org This indicates that the C-Br bond can be formed via a radical mechanism. While this applies to the synthesis of a precursor, it highlights the general stability of radical intermediates involving these atoms.
Benzylic C-H bonds are known to be particularly susceptible to radical abstraction due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.com Therefore, under radical conditions (e.g., using N-bromosuccinimide with a radical initiator), it is plausible that the benzylic hydrogen of this compound could be abstracted, leading to further functionalization at that position.
Hydroxyl Radical Interactions and Reaction Pathways (as studied for related bromotrifluoropropenes)
Hydroxyl radicals (•OH) are highly reactive species that can react with aromatic compounds. usgs.gov The reaction of •OH with aqueous bromide ions has been a subject of study, indicating the potential for interaction with the bromo-substituent. acs.org In the context of this compound, hydroxyl radicals could potentially attack the aromatic ring, leading to hydroxylated products. This is a common degradation pathway for aromatic pollutants in the environment.
Furthermore, studies on the UV/bromine process have shown that reactive bromine species (RBS), such as bromine radicals (Br•), can be generated and play a significant role in the degradation of micropollutants. acs.org The bromine radical is a key intermediate in bromate (B103136) formation during ozonation and reacts rapidly with various organic and inorganic compounds. nih.gov While direct studies on this compound are not available, it can be inferred that similar radical pathways could be initiated under appropriate conditions, such as exposure to UV light in the presence of other reactive species.
Oxidation and Reduction Chemistry of Functional Groups
The reactivity of this compound in oxidation and reduction reactions is dictated by the individual functional groups. The benzene ring, the propyl chain, and the carbon-halogen bonds each exhibit distinct behaviors.
Oxidation: The saturated alkyl portion of the chloropropyl group is generally resistant to oxidation under standard conditions. The benzene ring itself is also quite stable, requiring harsh conditions to be oxidized. However, alkyl groups attached to a benzene ring can undergo oxidation at the benzylic position (the carbon atom directly attached to the ring). libretexts.orgleah4sci.com In the case of this compound, the benzylic carbon has no hydrogens, making it resistant to this type of oxidative degradation, a principle that is well-established for substituted alkylbenzenes. libretexts.org
As an illustrative example from related organosulfur chemistry, the oxidation of sulfides to sulfoxides and subsequently to sulfones is a common and well-studied transformation. wikipedia.org This process can be achieved using various oxidizing agents, including hydrogen peroxide, often with metal catalysts or under specific pH conditions. nih.govorganic-chemistry.orgacsgcipr.org The selectivity between the sulfoxide (B87167) and the more highly oxidized sulfone can be controlled by the choice of reagent and reaction conditions. organic-chemistry.org For instance, hydrogen peroxide catalyzed by niobium carbide efficiently yields sulfones, while tantalum carbide favors the sulfoxide. organic-chemistry.org This highlights how a functional group on a benzene ring, analogous to the substituents on this compound, can be selectively transformed via oxidation.
Reduction: The functional groups of this compound are more susceptible to reduction.
Hydrodehalogenation: Both the aryl C-Br and the alkyl C-Cl bonds can be cleaved via reduction, replacing the halogen with a hydrogen atom. This process, known as hydrodehalogenation, can be accomplished using catalytic hydrogenation (e.g., with a palladium catalyst) or with reducing metals. libretexts.orgiaea.org Studies on bromobenzene (B47551) derivatives show that they can be effectively dehalogenated using hydrogen gas and a catalyst. iaea.org Similarly, metallic calcium in ethanol (B145695) has been used to hydrodehalogenate hexabromobenzene. nih.gov The relative reactivity of C-Br versus C-Cl bonds would depend on the specific reagents used, though C-Br bonds are generally weaker and thus more easily reduced than C-Cl bonds.
Reduction of the Aromatic Ring: Under very forcing conditions, such as high-pressure catalytic hydrogenation, the benzene ring itself can be reduced to a cyclohexane (B81311) ring. This is a common transformation for many benzene derivatives.
The table below summarizes the expected reactivity of the functional groups towards oxidation and reduction.
| Functional Group | Oxidation Reactivity | Reduction Reactivity | Probable Product(s) |
| Aromatic Ring | Very low; requires harsh conditions. | Low; requires high pressure/catalyst. | 1-Bromo-3-(3-chloropropyl)cyclohexane |
| Propyl Chain | Very low; resistant to oxidation. | Generally unreactive. | - |
| C-Br Bond | Unreactive. | Susceptible to hydrodehalogenation. | 3-(3-Chloropropyl)benzene |
| C-Cl Bond | Unreactive. | Susceptible to hydrodehalogenation. | 1-Bromo-3-propylbenzene (B1339706) |
Exploration of Reaction Mechanisms and Kinetics (as studied for related compounds)
The presence of two distinct halide-bearing carbons—one on the aromatic ring and one on the alkyl chain—allows for different mechanistic pathways, primarily nucleophilic substitution.
The most probable reaction pathway for this compound under nucleophilic conditions is a substitution on the alkyl chain. The primary alkyl chloride is a classic substrate for the bimolecular nucleophilic substitution (SN2) mechanism. cognitoedu.org In contrast, nucleophilic substitution directly on the aromatic ring (SNAr) is significantly less favorable for this compound because the ring lacks the necessary strong electron-withdrawing groups (like nitro groups) positioned ortho or para to the bromine leaving group. masterorganicchemistry.comwikipedia.org
Understanding the reaction mechanism involves analyzing the transition state (TS), the highest energy point on the reaction coordinate between reactants and products.
For the likely SN2 reaction on the chloropropyl chain, the transition state is well-characterized. It involves a "backside attack" where the nucleophile approaches the electrophilic carbon from the side opposite the chlorine leaving group. khanacademy.orglibretexts.org This leads to a pentacoordinate carbon in the transition state with a trigonal bipyramidal geometry. masterorganicchemistry.compressbooks.pub The three non-reacting groups (two hydrogens and the carbon chain) lie in a plane, while the incoming nucleophile and the departing chloride ion are positioned at the apices, 180° apart. masterorganicchemistry.com The reaction coordinate diagram for this single-step, concerted process shows a single energy maximum corresponding to this transition state. lumenlearning.comlibretexts.org
Computational chemistry provides powerful tools for determining the exact structure and energy of such transition states. researchgate.net Methods like Density Functional Theory (DFT) can be used to model the potential energy surface of the reaction. nih.gov By mapping this surface, the minimum energy path from reactants to products can be identified. The highest point along this path corresponds to the transition state structure. The reaction coordinate itself is the geometric parameter that changes most significantly along this path, for instance, the simultaneous breaking of the C-Cl bond and formation of the C-Nu bond. researchgate.netnih.gov
For a hypothetical SNAr reaction, the mechanism is a two-step addition-elimination process. wikipedia.orgyoutube.com The reaction coordinate would feature two transition states and a distinct reaction intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The first, and typically rate-determining, step is the nucleophilic attack to form this resonance-stabilized anionic intermediate. wikipedia.org The second step is the loss of the bromide leaving group to restore aromaticity. Transition state analysis would focus on the high-energy structures leading to and from the Meisenheimer complex.
Predicting the rate constant (k) of a reaction is a key goal of chemical kinetics. For reactions where experimental data is unavailable, theoretical models provide essential estimates.
The rate of the SN2 reaction is bimolecular, meaning it depends on the concentration of both the substrate (this compound) and the nucleophile. libretexts.orglumenlearning.com
Rate = k [Substrate] [Nucleophile]
Theoretical models can predict the rate constant k by calculating the activation energy (Ea) of the reaction, which is the energy difference between the reactants and the transition state. Transition State Theory (TST) provides a framework for this, relating the rate constant to the Gibbs free energy of activation (ΔG‡). researchgate.net
Computational methods can determine ΔG‡, allowing for a direct calculation of k. nih.gov More advanced approaches, including Quantitative Structure-Activity Relationship (QSAR) models, are also employed. QSAR models correlate structural or physicochemical properties of molecules with their reactivity. For instance, the rate constants for reactions of phenyl-based compounds with certain radicals have been successfully modeled using descriptors like the energy of the lowest unoccupied molecular orbital (ELUMO) and polarizability. nih.gov Structure-Activity Relations (SARs) are also widely used to estimate rate constants for atmospheric reactions of organic compounds by assigning base rate constants for different reaction types and applying correction factors for substituents. mdpi.com
Recently, machine learning algorithms have emerged as a powerful tool for accelerating the prediction of reaction rate constants, learning from large datasets of known reactions to predict rates for new ones with high accuracy. researchgate.net These models can use calculated molecular features as inputs to bypass the computationally expensive parts of traditional theoretical calculations. masterorganicchemistry.com For a compound like this compound, these models could predict rate constants for various nucleophilic substitution reactions by comparing its structural features to those in extensive reaction databases.
Advanced Spectroscopic Characterization and Structural Analysis of 1 Bromo 3 3 Chloropropyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns (multiplicity), and integration of signals in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be established.
The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. While specific spectral data for 1-bromo-3-(3-chloropropyl)benzene is not readily published, the spectrum of its isomer, 1-bromo-4-(3-chloropropyl)benzene , offers a close analogue for interpretation. chemicalbook.com
For the 1,4-isomer, the aromatic protons typically appear as two distinct doublets, a characteristic AA'BB' system, due to the symmetry of the para-substitution. The aliphatic protons of the 3-chloropropyl chain present as three distinct signals: a triplet for the two protons adjacent to the chlorine atom, a triplet for the two protons adjacent to the benzene (B151609) ring, and a multiplet (often a quintet) for the central methylene (B1212753) group. chemicalbook.com
For This compound , the aromatic region would be more complex due to the lower symmetry of meta-substitution. One would expect four signals in the aromatic region, potentially appearing as a singlet (or narrow triplet), a triplet, and two doublets. The aliphatic signals would remain similar to the 1,4-isomer: two triplets and a multiplet corresponding to the three methylene groups of the chloropropyl side chain.
Table 1: Representative ¹H NMR Data for 1-bromo-4-(3-chloropropyl)benzene Data obtained in Chloroform-d (CDCl₃) at 300 MHz. chemicalbook.com
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.46 - 7.37 | m (multiplet) | 2H | Aromatic Protons (ortho to Bromine) |
| 7.08 | d (doublet), J = 8.4 Hz | 2H | Aromatic Protons (ortho to Propyl Chain) |
| 3.51 | t (triplet), J = 6.4 Hz | 2H | -CH₂-Cl |
| 2.74 | t (triplet), J = 7.4 Hz | 2H | Ar-CH₂- |
| 2.12 - 1.98 | m (multiplet) | 2H | -CH₂-CH₂-CH₂- |
¹³C NMR spectroscopy identifies the different carbon environments within a molecule. In the case of 1-bromo-4-(3-chloropropyl)benzene , four signals are expected for the aromatic carbons (two for the substituted carbons and two for the protonated carbons, due to symmetry) and three signals for the aliphatic carbons. chemicalbook.com
For the target molecule, This compound , a total of nine distinct signals would be anticipated due to its asymmetric substitution pattern: six signals for the six unique aromatic carbons and three signals for the propyl chain carbons.
Table 2: Representative ¹³C NMR Data for 1-bromo-4-(3-chloropropyl)benzene Data obtained in Chloroform-d (CDCl₃) at 75 MHz. chemicalbook.com
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 139.74 | Aromatic C (C-CH₂) |
| 131.68 | Aromatic CH (ortho to Propyl Chain) |
| 130.44 | Aromatic CH (ortho to Bromine) |
| 120.04 | Aromatic C (C-Br) |
| 44.11 | -CH₂-Cl |
| 33.90 | Ar-CH₂- |
| 32.24 | -CH₂-CH₂-CH₂- |
To definitively assign the complex spectra of this compound and confirm its structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between the adjacent methylene groups in the 3-chloropropyl chain, confirming their sequence (Ar-CH₂-CH₂-CH₂-Cl). It would also help delineate the coupling relationships between the protons on the substituted benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. It provides an unambiguous link between the ¹H and ¹³C signals for each CH, CH₂, and CH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the connection point of the substituent to the ring, as it would reveal a correlation from the protons on the benzylic-position methylene group (Ar-CH₂) to the aromatic carbons C-3, C-2, and C-4.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. The molecular formula for this compound is C₉H₁₀BrCl. nih.gov
The most notable feature in the mass spectrum of a compound containing bromine and chlorine is the isotopic pattern of the molecular ion peak [M]⁺. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. docbrown.infolibretexts.org This results in a characteristic cluster of peaks for the molecular ion:
[M]⁺: (C₉H₁₀⁷⁹Br³⁵Cl) at m/z ≈ 232
[M+2]⁺: (C₉H₁₀⁸¹Br³⁵Cl and C₉H₁₀⁷⁹Br³⁷Cl) at m/z ≈ 234
[M+4]⁺: (C₉H₁₀⁸¹Br³⁷Cl) at m/z ≈ 236
The relative intensity ratio of these peaks is approximately 3:4:1, providing a clear signature for the presence of one bromine and one chlorine atom. docbrown.info
Common fragmentation pathways for this molecule would involve the loss of the halogen atoms or cleavage of the alkyl chain. libretexts.orgmiamioh.edu Key fragments would include ions corresponding to [M-Cl]⁺, [M-Br]⁺, and cleavage of the C-C bonds in the propyl chain. The use of hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) is suitable for the analysis and purification of such compounds. sielc.com
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands:
Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.
Aliphatic C-H Stretch: Medium to strong bands between 3000-2850 cm⁻¹.
Aromatic C=C Stretch: Several bands of varying intensity in the 1600-1450 cm⁻¹ range.
Aromatic C-H Bending (Out-of-Plane): Strong bands in the 900-675 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene ring. For a 1,3-disubstituted (meta) ring, strong absorptions are expected around 780-730 cm⁻¹ and 900-860 cm⁻¹.
C-Cl and C-Br Stretch: These absorptions occur in the fingerprint region, typically below 800 cm⁻¹, and can be difficult to assign definitively.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. Benzene itself shows a strong π → π* transition (E-band) near 204 nm and a weaker, forbidden transition (B-band) with fine structure around 256 nm. msu.edu The presence of the bromine, chlorine, and alkyl substituents on the ring causes a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of these absorption bands. A study on the related compound 1-bromo-3-fluorobenzene (B1666201) supports the analysis of electronic properties and absorption wavelengths via spectroscopic methods. nih.gov
Computational and Theoretical Investigations of 1 Bromo 3 3 Chloropropyl Benzene
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it (its electronic structure). These properties, in turn, govern the molecule's physical and chemical characteristics.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of 1-Bromo-3-(3-chloropropyl)benzene. DFT methods calculate the electron density of a system to determine its energy and other properties.
For substituted benzenes, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries, vibrational frequencies, and electronic properties. rsc.orgcmu.edu For instance, studies on disubstituted benzenes have successfully used DFT with the B3LYP functional and a 6-31G(d) basis set to calculate relative ionization potentials, showing good agreement with experimental values. cmu.edu The choice of basis set, such as the inclusion of diffuse functions (e.g., 6-31+G(d)), can be crucial for accurately predicting properties in conjugated systems like the benzene (B151609) ring. rsc.org
In the case of this compound, DFT could be used to determine the preferred conformation of the 3-chloropropyl side chain relative to the benzene ring. This would involve calculating the rotational energy barrier around the C-C bonds of the alkyl chain. The electronic effects of the bromo and chloropropyl substituents on the aromatic ring, such as their influence on the electron density distribution and aromaticity, can also be quantified. aip.org Research on other halogenated benzene derivatives has shown that DFT can elucidate the contributions of individual atoms to the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical for understanding reactivity. scispace.com
Table 1: Representative Data from DFT Calculations on Substituted Benzenes
| Property | Method/Basis Set | Typical Calculated Value for a Disubstituted Benzene | Significance for this compound |
| Ionization Potential | B3LYP/6-31G(d) | ~8-9 eV | Indicates the energy required to remove an electron; influenced by substituents. |
| Dipole Moment | B3LYP/6-31+G(d) | ~1-3 Debye | Reflects the overall polarity of the molecule, affecting intermolecular interactions. |
| C-Br Bond Length | B3LYP/6-31G(d) | ~1.90 Å | Provides insight into the strength and reactivity of this bond. |
| C-Cl Bond Length | B3LYP/6-31G(d) | ~1.78 Å | Provides insight into the strength and reactivity of this bond. |
This table is illustrative and based on typical values for related compounds. Actual values for this compound would require specific calculations.
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate results, especially for systems where electron correlation is significant.
Studies on substituted benzenes have utilized ab initio methods to refine geometries and energies. acs.org For example, a combination of molecular mechanics and ab initio GIAO (Gauge-Including Atomic Orbital) calculations has been used to predict ¹³C NMR chemical shifts with high accuracy, which in turn helps in determining the conformations of substituted benzenes. rsc.orgrsc.org These methods have been applied to molecules like benzyl (B1604629) fluoride (B91410) and benzyl chloride to determine the preferred orientation of the halogen relative to the benzene ring. rsc.org
For this compound, high-level ab initio calculations could provide a benchmark for the results obtained from DFT. They would be particularly useful for accurately determining the subtle electronic interactions between the bromine atom, the chloropropyl chain, and the π-system of the benzene ring.
Computational Studies on Reaction Pathways and Energetics
Computational chemistry is invaluable for mapping out the energetic landscape of a chemical reaction, identifying the most likely pathways, and characterizing the transient, high-energy structures known as transition states.
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a molecule or a system of reacting molecules as a function of their geometric coordinates. libretexts.orglibretexts.org By mapping the PES, chemists can visualize the entire course of a reaction, from reactants to products, including any intermediates and transition states. fiveable.me The lowest energy path on this surface is known as the minimum energy path or the reaction coordinate. fiveable.me
For a molecule like this compound, a key reaction would be nucleophilic substitution at the carbon bearing the chlorine atom. A PES for this reaction would typically be generated by varying the distance between the incoming nucleophile and the carbon atom, as well as the length of the breaking C-Cl bond. visualizeorgchem.com The PES would reveal the energy barrier (activation energy) for the reaction, which is crucial for predicting the reaction rate. fiveable.me The shape of the PES can also indicate whether a reaction is likely to be exothermic or endothermic. libretexts.org
A transition state is a first-order saddle point on the PES, representing the highest energy point along the reaction coordinate. ucsb.edu Locating this structure is a key goal of computational reaction studies. Algorithms have been developed to optimize the geometry of a guessed structure to find the true transition state. ucsb.eduuni-muenchen.de
Once a transition state structure is located, a vibrational analysis is performed. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking of the C-Cl bond and the formation of a new bond with the nucleophile). github.ioyoutube.com This analysis confirms that the located structure is indeed a transition state and not a stable minimum. uni-muenchen.de
For reactions involving the chloropropyl side chain of this compound, such as an SN2 reaction, transition state optimization would reveal a pentacoordinate carbon atom where the nucleophile is attacking and the chloride is leaving. ucsb.edu The calculated activation energy from the difference in energy between the reactants and the transition state provides a quantitative measure of the reaction's feasibility.
Table 2: Illustrative Energetics of a Hypothetical SN2 Reaction on a Related Haloalkane
| Parameter | Computational Method | Typical Calculated Value (kcal/mol) | Significance |
| Activation Energy (ΔE‡) | DFT (B3LYP/6-31+G(d)) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔE_rxn) | DFT (B3LYP/6-31+G(d)) | -10 to -20 (for an exothermic reaction) | The overall energy change from reactants to products. |
| Imaginary Frequency | DFT (B3LYP/6-31+G(d)) | 200i - 400i cm⁻¹ | Confirms the structure is a true transition state. |
This table presents hypothetical data to illustrate the concepts. Specific values depend on the reactants and reaction conditions.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanical methods are excellent for studying the electronic structure and reactivity of individual molecules, Molecular Dynamics (MD) simulations are better suited for exploring the conformational flexibility and intermolecular interactions of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of how the molecule moves and interacts with its environment (e.g., a solvent or other molecules).
For this compound, an MD simulation could provide significant insight into the accessible conformations of the flexible chloropropyl side chain in different solvent environments. By simulating the molecule over nanoseconds or longer, it is possible to map the conformational landscape and determine the relative populations of different conformers.
Applications As Synthetic Intermediates in Advanced Organic Synthesis
Precursor for Complex Organic Molecules
The unique structure of 1-Bromo-3-(3-chloropropyl)benzene allows it to serve as a foundational component in the synthesis of a wide array of intricate organic compounds across various industries.
The compound is a key starting material or intermediate in the synthesis of several active pharmaceutical ingredients (APIs). Its structure provides a robust scaffold that can be chemically modified to produce drugs with specific therapeutic actions. For instance, related structures are crucial in synthesizing selective serotonin (B10506) reuptake inhibitors (SSRIs), a class of drugs used to treat depression and other mood disorders.
One prominent example is the synthesis of Dapoxetine , a drug used for the treatment of premature ejaculation. beilstein-journals.org While various synthetic routes to Dapoxetine exist, some pathways utilize precursors structurally analogous to this compound. For example, the synthesis can start from 3-chloropropiophenone, which is then elaborated to introduce the necessary functional groups. google.com Another related antidepressant, Femoxetine , also shares a 3-aryloxy-1-phenylpropane backbone, highlighting the importance of this structural motif derived from intermediates like this compound.
The general synthetic strategy involves using the chloropropyl chain to connect to a desired chemical group through a nucleophilic substitution reaction, while the bromo-substituted benzene (B151609) ring can be modified using cross-coupling reactions to build the final, more complex drug molecule.
In the field of agrochemicals, which includes pesticides and herbicides, dihaloalkanes and their aromatic derivatives are important intermediates. who.int The compound 1-bromo-3-chloropropane (B140262), the non-aromatic core of the subject molecule, is a known intermediate in the production of pesticides. who.intgoogle.com By extension, this compound offers a scaffold to create more complex and potentially more selective agrochemicals. The bromo-phenyl group can be functionalized to tune the compound's biological activity and physical properties, such as its persistence in the environment and its uptake by target organisms. While specific, large-scale agrochemical products derived directly from this compound are not extensively documented in publicly available literature, its structural elements are consistent with those used in the development of new agricultural products.
The bifunctional nature of this compound makes it a candidate for use in polymer science. Each of its halogenated ends can participate in polymerization reactions. For example, it could theoretically be used as a monomer in polycondensation reactions or as a chain-terminating or branching agent in other types of polymerizations. A patent describes the synthesis of 1,3-propanediol (B51772) from 1-bromo-3-chloropropane, which is a monomer used in the production of polyesters like polytrimethylene terephthalate (B1205515) (PTT). google.com This demonstrates how the core structure of this compound is relevant to the polymer industry.
Radiolabeling Precursors for Imaging and Tracing Studies
The development of radiotracers for medical imaging techniques like Positron Emission Tomography (PET) often relies on precursors that can be quickly and efficiently labeled with a short-lived radioisotope, such as fluorine-18 (B77423) (¹⁸F). Compounds like this compound are valuable as precursors for these tracers.
The typical strategy involves replacing one of the functional groups on the precursor molecule with the radioisotope. For example, a precursor containing a leaving group (like a tosylate, nosylate, or even a halogen) on a propyl chain can be reacted with [¹⁸F]fluoride to create an ¹⁸F-labeled tracer. beilstein-journals.org Research has demonstrated the synthesis of ¹⁸F-labeled molecules using precursors that feature a propyl chain attached to a benzene ring, a structure directly related to this compound. beilstein-journals.org The resulting radiolabeled compounds can be used to study biological processes and diagnose diseases by tracking their distribution in the body. For instance, [¹⁸F]Flumazenil is a PET tracer used to image GABA receptors in the brain, and its synthesis involves labeling a precursor molecule. nih.gov
Building Block in Diverse Chemical Libraries and Drug Discovery Efforts
In modern drug discovery, chemists often synthesize large collections of related but structurally distinct molecules, known as chemical libraries. These libraries are then screened for biological activity to identify potential new drugs. This compound is an excellent building block for such libraries due to its two distinct reactive handles.
The alkyl chloride and the aryl bromide have different chemical reactivities. The chlorine on the propyl chain is susceptible to nucleophilic substitution, allowing for the attachment of various amines, alcohols, or thiols. The bromine on the benzene ring is more suited for metal-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, which can be used to form new carbon-carbon or carbon-nitrogen bonds. This differential reactivity allows chemists to perform sequential reactions, first modifying one part of the molecule and then the other, to rapidly generate a wide variety of complex products from a single starting material.
Anionic Polymerization Initiators (as derived from related dihaloalkanes)
Anionic polymerization is a chain-growth polymerization method initiated by a strong nucleophile, such as an organolithium compound. unacademy.comwikipedia.org Dihaloalkanes, which are structurally related to this compound, can be converted into functional initiators for this type of polymerization. google.com
The process generally involves reacting the haloalkane with an alkali metal, like lithium. This reaction can form an organometallic species (an organolithium reagent) which is a powerful anion capable of initiating the polymerization of monomers like styrene (B11656) or dienes. unacademy.comwikipedia.org For a molecule like this compound, a reaction with lithium metal could potentially generate an anionic center that initiates polymerization, with the other halogen providing a site for further functionalization of the resulting polymer. This makes such compounds potential precursors for creating block copolymers or polymers with specific end-group functionalities. wikipedia.orggoogle.com
Emerging Research Directions and Future Perspectives on 1 Bromo 3 3 Chloropropyl Benzene
Development of Novel Asymmetric Synthetic Routes
The synthesis of chiral molecules is a cornerstone of modern medicinal chemistry and materials science. While established methods exist for creating substituted benzenes, the development of enantioselective routes to produce chiral derivatives of 1-Bromo-3-(3-chloropropyl)benzene remains a significant and largely unexplored area. The presence of a prochiral center at the benzylic position of the propyl chain offers a prime opportunity for asymmetric synthesis.
Future research is anticipated to focus on catalytic enantioselective methods to introduce chirality. One promising avenue is the asymmetric Friedel-Crafts alkylation. beilstein-journals.orgnih.gov This could involve the reaction of a suitable benzene (B151609) derivative with a chiral electrophile or the use of a chiral Lewis acid catalyst to control the stereochemical outcome of the alkylation step. nih.gov Another potential strategy is the enantioselective reduction of a corresponding ketone precursor, which would establish the chiral center.
Furthermore, palladium-catalyzed asymmetric alkylation reactions have shown success in constructing 1,3-stereocenters. nih.gov Adapting such methodologies to synthesize chiral allenes or other axially chiral structures from precursors related to this compound could open up new classes of chiral ligands and materials. nih.gov The development of N-heterocyclic carbene (NHC)-catalyzed asymmetric reactions also presents a promising frontier for creating highly functionalized chiral molecules from related starting materials. researchgate.netrsc.org
Table 1: Potential Asymmetric Synthetic Strategies
| Strategy | Description | Potential Catalyst/Reagent |
| Asymmetric Friedel-Crafts Alkylation | Enantioselective alkylation of an aromatic ring. beilstein-journals.orgnih.gov | Chiral Lewis acids (e.g., based on BINOL or BOX ligands). |
| Enantioselective Reduction | Stereoselective reduction of a ketone precursor. | Chiral reducing agents (e.g., CBS catalyst). |
| Palladium-Catalyzed Asymmetric Alkylation | Construction of chiral centers via cross-coupling reactions. nih.gov | Palladium complexes with chiral phosphine (B1218219) ligands. |
| NHC-Catalyzed Asymmetric Reactions | Use of N-heterocyclic carbenes to induce enantioselectivity. researchgate.netrsc.org | Chiral triazolium salts as NHC precursors. |
Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Transformations
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The traditional synthesis of halogenated aromatic compounds often relies on harsh reagents and solvents. gctlc.org
Future research will likely focus on developing more environmentally benign methods for the synthesis of this compound and its derivatives. This includes the use of solid acid catalysts, such as zeolites or graphite, to replace corrosive and difficult-to-handle Lewis acids like aluminum trichloride (B1173362) in Friedel-Crafts alkylations. gctlc.org The use of greener solvents, such as ionic liquids or even water, is also a key area of investigation. wikipedia.org
Moreover, catalytic methods that utilize more benign starting materials are highly desirable. For instance, the use of alcohols instead of toxic alkyl halides as alkylating agents in Friedel-Crafts reactions represents a significant step towards greener processes. beilstein-journals.orgnih.gov The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a more sustainable process by reducing the need for intermediate purification steps and minimizing solvent usage.
Visible-light-induced reactions are another emerging area in green chemistry. The development of photocatalytic methods for the functionalization of the C-H bonds in the propyl chain or for cross-coupling reactions involving the bromo-substituent could provide highly efficient and selective transformations under mild conditions. rsc.org
Integration into Multicomponent Reaction Systems
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools for rapidly building molecular diversity. nih.gov The bifunctional nature of this compound makes it an ideal candidate for integration into MCRs.
The chloroalkyl chain can be converted into an isocyanide, a key component in many MCRs such as the Ugi and Passerini reactions. wikipedia.orgnih.govresearchgate.netmdpi.com This would allow for the one-pot synthesis of a wide array of complex amides and esters containing the 1-bromo-3-propylbenzene (B1339706) scaffold. Such libraries of compounds could be valuable for high-throughput screening in drug discovery programs.
Alternatively, the aromatic bromine atom can serve as a handle for post-MCR modifications via cross-coupling reactions. For example, a complex molecule could be assembled using an MCR, and the bromine atom could then be used to introduce further diversity through Suzuki, Heck, or Buchwald-Hartwig couplings. This combinatorial approach would enable the efficient generation of large and diverse chemical libraries based on the this compound core structure.
Table 2: Potential Multicomponent Reaction Applications
| MCR Type | Potential Role of this compound | Resulting Product Class |
| Ugi Reaction | Precursor to the isocyanide component. nih.govresearchgate.net | α-Acylamino amides |
| Passerini Reaction | Precursor to the isocyanide component. wikipedia.orgmdpi.com | α-Acyloxy amides |
| Petasis Reaction | The aromatic portion could be part of the amine or aldehyde component. | β-Amino alcohols |
| Biginelli Reaction | The aromatic aldehyde derivative could be a key reactant. | Dihydropyrimidinones |
Functionalization for Advanced Materials Science Applications
The unique combination of a reactive aromatic halide and a functionalizable alkyl chain makes this compound an attractive building block for advanced materials.
The bromo-substituent can be utilized in polymerization reactions, such as Suzuki polycondensation, to create novel conjugated polymers. These materials could possess interesting photophysical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The propyl chain can be further modified to tune the solubility and processing characteristics of the resulting polymers.
Furthermore, the chloroalkyl group can be used to graft the molecule onto surfaces or into the pores of materials like mesoporous silica (B1680970) or zeolites. mdpi.comresearchgate.net This could lead to the development of functionalized materials with applications in catalysis, sensing, or chromatography. For instance, attaching catalytic moieties to the benzene ring could result in a heterogeneous catalyst with improved recyclability.
The synthesis of all-benzene multi-macrocyclic nanocarbons through post-functionalization of macrocyclic precursors is an exciting area of research. nih.gov Derivatives of this compound could serve as synthons for the construction of such complex carbon-rich architectures. epfl.ch
Computational Design and Prediction of New Reactivity Profiles
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. acs.org For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential reaction mechanisms.
DFT calculations can be used to predict the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring, helping to guide the synthesis of specific isomers. nih.govrsc.org For example, computational models can predict whether further substitution will occur at the ortho, meta, or para position relative to the existing substituents.
Moreover, computational methods can be employed to study the reaction pathways of various transformations, such as nucleophilic substitution at the chloropropyl chain or cross-coupling reactions at the bromo-position. acs.orgresearchgate.net This can help in optimizing reaction conditions and in the rational design of new catalysts.
The prediction of spectroscopic properties, such as NMR and IR spectra, can aid in the characterization of new derivatives of this compound. researchgate.netresearchgate.net As new synthetic routes and applications are explored, computational studies will play a crucial role in accelerating the discovery and development of novel molecules and materials based on this versatile chemical compound.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-Bromo-3-(3-chloropropyl)benzene, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves nucleophilic substitution or addition reactions. For example, a modified procedure from a related compound (1-bromo-4-(3-chloropropyl)benzene) uses alkylation of a brominated benzene precursor with a chloropropyl electrophile. Key steps include:
- Reagent Choice : Sodium hydride (NaH) in tetrahydrofuran (THF) as a base to deprotonate intermediates .
- Temperature Control : Reactions initiated at 0°C to minimize side reactions, followed by reflux (e.g., 3 hours) to drive completion .
- Workup : Extraction with ethyl acetate (EtOAc) and drying with anhydrous MgSO₄ or Na₂SO₄.
Yield optimization requires precise stoichiometry and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates. Purification via silica gel column chromatography is typical, with yields ~30–50% depending on substituent steric effects .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity. For example, protons on the chloropropyl chain appear as triplets (δ ~2.5–3.5 ppm), while aromatic protons split into distinct multiplets (δ ~7.0–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or GC-MS confirms molecular ion peaks (e.g., [M]⁺ at m/z 242/244 for Br/Cl isotopes) and fragments .
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/Br/Cl ratios.
Basic: How can impurities or byproducts be minimized during synthesis?
Methodological Answer:
- Byproduct Mitigation : Use of anhydrous solvents (e.g., THF) and exclusion of moisture prevents hydrolysis of intermediates.
- Chromatographic Purification : Gradient elution in column chromatography (hexane/EtOAc) separates target compound from dihalogenated byproducts (e.g., 1,2-dibromo derivatives) .
- Monitoring Reaction Progress : TLC or in-situ IR spectroscopy detects unreacted starting materials, enabling timely quenching.
Advanced: How do steric and electronic effects of the 3-chloropropyl and bromine substituents influence reactivity in cross-coupling reactions?
Methodological Answer:
- Electronic Effects : The electron-withdrawing bromine atom activates the benzene ring for electrophilic substitution but deactivates it for nucleophilic attacks. The chloropropyl group introduces steric hindrance, favoring para- over meta-substitution in subsequent reactions .
- Cross-Coupling Applications : Suzuki-Miyaura coupling with aryl boronic acids is feasible but requires optimized catalysts (e.g., Pd(PPh₃)₄) due to steric bulk. Heck reactions may require elevated temperatures (80–100°C) .
- Mechanistic Insights : DFT calculations can model transition states to predict regioselectivity in nucleophilic substitutions .
Advanced: What strategies resolve contradictions in reported reactivity data for halogenated arylpropane derivatives?
Methodological Answer:
- Systematic Variation : Compare reactivity of this compound with analogs (e.g., 1-Bromo-3-(trifluoromethyl)benzene) under identical conditions to isolate electronic vs. steric contributions .
- Kinetic Studies : Monitor reaction rates via UV-Vis or NMR to identify rate-determining steps. For example, slower oxidative addition in Pd-catalyzed reactions may arise from bulky substituents .
- Computational Validation : Use molecular docking or MD simulations to assess steric clashes in enzyme-catalyzed systems .
Advanced: How is this compound applied in synthesizing bioactive molecules or functional materials?
Methodological Answer:
- Pharmaceutical Intermediates : Serves as a precursor for antipsychotic agents via Ullmann coupling with amines .
- Polymer Chemistry : Incorporation into styrenic monomers for flame-retardant materials, leveraging Br/Cl synergism .
- Metal-Organic Frameworks (MOFs) : Functionalization of benzene rings enhances porosity for gas storage applications .
Safety: What precautions are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use in a fume hood due to volatility .
- Spill Management : Absorb with vermiculite and neutralize with 10% NaOH before disposal.
- Storage : In amber glass under inert gas (Ar) at –20°C to prevent degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
